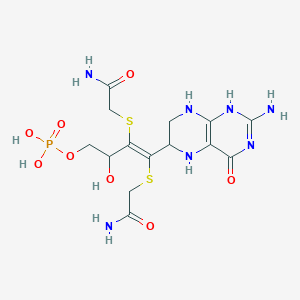

4-溴-2,6-二甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromoquinoline compounds involves multi-step reactions starting from basic aromatic amines and diketones. For instance, 6-bromo-4-iodoquinoline, an important intermediate for biologically active compounds synthesis, is produced through cyclization and substitution reactions from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline (Wang et al., 2015). Similarly, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene by Skraup reaction, showcasing the versatility and complexity of bromoquinoline synthesis (Li Wei, 2011).

Molecular Structure Analysis

The molecular structures of bromoquinoline derivatives have been confirmed through various spectroscopic methods, including 1H NMR and X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a precursor to various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, was verified using X-ray crystallography, highlighting the critical role of structural analysis in the synthesis process (Outt et al., 1998).

Chemical Reactions and Properties

Bromoquinolines undergo a range of chemical reactions, including nucleophilic substitution and cyclization, to produce a variety of functionalized derivatives. These reactions are crucial for the further functionalization of the bromoquinoline core, leading to compounds with diverse chemical properties and potential applications in various fields (Bridges et al., 1996).

Physical Properties Analysis

The physical properties of bromoquinoline derivatives, such as solubility, melting point, and crystallinity, are essential for their application in chemical synthesis and drug development. For instance, the solubility and low fluorescence of brominated hydroxyquinoline make it an effective photolabile protecting group for carboxylic acids, demonstrating the importance of understanding these physical properties (Fedoryak & Dore, 2002).

Chemical Properties Analysis

The chemical properties of bromoquinoline compounds, including reactivity, stability, and the ability to undergo various chemical transformations, are fundamental to their utility in organic synthesis and pharmaceutical applications. The regioselective synthesis of 3-bromoquinoline derivatives, for example, showcases the chemical versatility and the potential for producing a wide range of quinoline-based compounds with specific structural features (Tummatorn et al., 2015).

科学研究应用

超声波促进的偶联反应

Osborne和Clifton(1991年)探讨了4-溴-2,6-二甲基喹啉在声化学反应中的应用,特别是在溶液中与锂丝偶联芳基和杂芳基卤代物的反应。这项研究突显了声化学去卤化在合成化学中的潜力,尽管与4-溴-2,6-二甲基喹啉的反应中未检测到二聚体(Osborne & Clifton, 1991)。

生物活性化合物的合成

Wang等人(2015年)展示了从2,2-二甲基-1,3-二氧杂环戊二酮和4-溴苯胺合成重要中间体6-溴-4-碘喹啉,用于制备生物活性化合物。这个过程包括一个环化反应和一个取代反应,显示了4-溴-2,6-二甲基喹啉在复杂有机合成中的作用(Wang et al., 2015)。

与亲核试剂的反应

Brown(1968年)研究了4-溴甲基-1,2-二氢-2,2-二甲基喹啉(4-溴-2,6-二甲基喹啉的衍生物)与各种亲核试剂的反应性。这项研究提供了关于选择性烷基化和溴取代基在复杂有机反应中的作用的见解(Brown, 1968)。

光致发光性质

Burić等人(1971年)对镉氯化物与不同甲基和二甲基喹啉(包括4-溴-2,6-二甲基喹啉)的光致发光性质进行了研究,揭示了独特的光谱特性。这项研究有助于理解物理学和材料科学中的光致发光材料(Burić, Nikolic, & Velašević, 1971)。

溴化羟基喹啉作为光敏保护基

Fedoryak和Dore(2002年)探讨了溴化羟基喹啉作为羧酸的光敏保护基,与4-溴-2,6-二甲基喹啉相关。这种化合物表现出更高的光子效率和体内多光子诱导光解敏感性,突显了它在生物和化学研究中的潜力(Fedoryak & Dore, 2002)。

安全和危害

The safety data sheet for 2-Bromo-4,6-dimethylquinoline, a similar compound, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

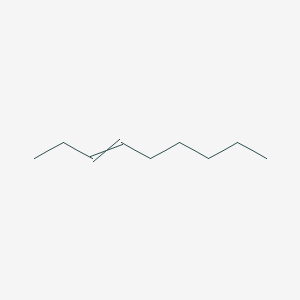

IUPAC Name |

4-bromo-2,6-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQOVTVVZJAQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566635 |

Source

|

| Record name | 4-Bromo-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethylquinoline | |

CAS RN |

123637-45-6 |

Source

|

| Record name | 4-Bromo-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)